

Application of (2R)-Vildagliptin as a reference standard in chromatographic analysis

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Compound of Interest

Compound Name: (2R)-Vildagliptin

Cat. No.: B1261540

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Application Notes and Protocols for (2R)-Vildagliptin as a Reference Standard

Introduction

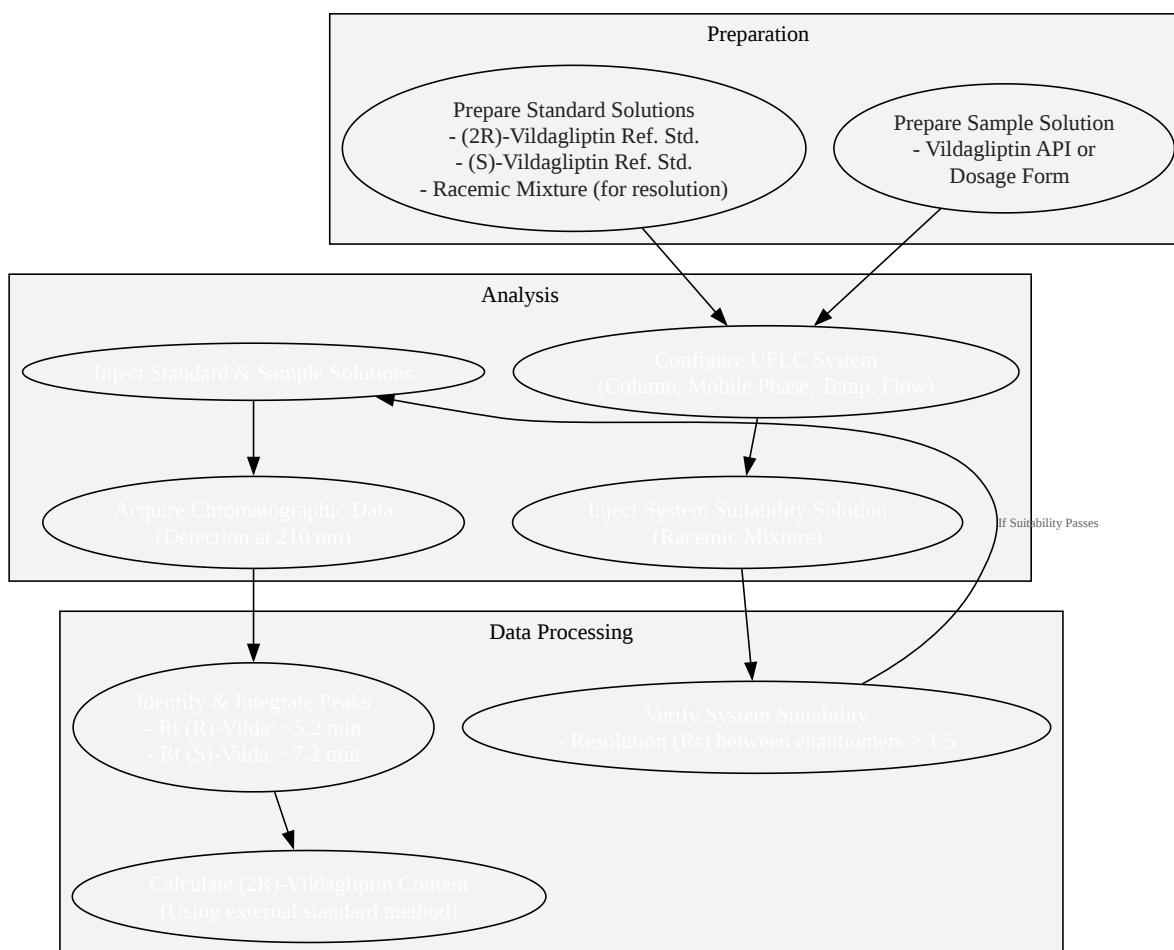
Vildagliptin is an oral anti-diabetic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin and **(2R)-Vildagliptin**. The pharmacologically active isomer is (2S)-Vildagliptin, which is used in therapeutic formulations.[1] Consequently, the **(2R)-Vildagliptin** enantiomer is considered an optical impurity and its presence in the final drug product must be strictly controlled and quantified.[1] The use of a well-characterized **(2R)-Vildagliptin** reference standard is therefore essential for the development, validation, and routine application of analytical methods aimed at ensuring the enantiomeric purity and overall quality of Vildagliptin drug substances and products.

Application 1: Enantiomeric Purity Determination by Chiral Chromatography

The primary application of **(2R)-Vildagliptin** is as a reference standard in chiral chromatographic methods. It is used to confirm the identity of the distomer peak, to assess the resolution and selectivity of the analytical system (system suitability), and for the quantitative determination of the enantiomeric impurity in the (S)-Vildagliptin active pharmaceutical

ingredient (API). A highly sensitive and accurate chiral Ultra-Fast Liquid Chromatography (UFLC) method has been developed for this purpose.[\[1\]](#)[\[2\]](#)

Experimental Workflow: Chiral Separation``dot



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Caption: Logical workflow for analytical method validation as per ICH guidelines.

Protocol: Representative Stability-Indicating RP-HPLC Method

This protocol is based on a published method for the determination of Vildagliptin in pharmaceutical dosage forms. [3] 1. Chromatographic Conditions:

Parameter	Setting
Instrument	HPLC System with UV/PDA Detector
Column	Waters X-Bridge, C8, 150 mm x 4.6 mm, 5 μ m
Mobile Phase	Buffer (pH 3.0) : (Acetonitrile : Methanol) (80:19:1, v/v/v)
Flow Rate	1.2 mL/min
Detection Wavelength	210 nm

| Injection Volume | 20 μ L |

2. Validation for Specificity:

- Prepare solutions of the (S)-Vildagliptin reference standard, the **(2R)-Vildagliptin** reference standard, a placebo mixture, and the Vildagliptin sample solution.
- Inject each solution into the HPLC system.
- Confirm that the retention time of the main peak in the sample solution matches that of the (S)-Vildagliptin standard.
- Demonstrate that the peak for **(2R)-Vildagliptin** is resolved from the (S)-Vildagliptin peak (though baseline separation is not expected or required in an achiral method, their retention times should be different enough to not interfere).
- Ensure that no interfering peaks are observed from the placebo at the retention time of the Vildagliptin peak.

- Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the Vildagliptin sample. The method is considered stability-indicating if the degradation product peaks are adequately resolved from the main Vildagliptin peak.

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References

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